molecular formula Cl2CuH8O10 B237778 N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide CAS No. 133310-38-0

N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide

Cat. No.: B237778
CAS No.: 133310-38-0
M. Wt: 169.14 g/mol
InChI Key: GIMRVVLNBSNCLO-UHFFFAOYSA-N
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Description

N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide is a derivative of pyrimidine, a fundamental structure in nucleic acids. This compound is often associated with DNA damage and repair mechanisms, particularly in the context of oxidative stress. It is a product of guanine oxidation and is recognized by specific DNA repair enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-oxo-5-formamidopyrimidine typically involves the oxidation of guanine. One common method includes the use of formic acid hydrolysis, although this method can lead to the decomposition of the compound . A milder approach involves the use of hydrofluoric acid in pyridine, which allows for the quantitative release of the compound from DNA .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide undergoes several types of chemical reactions, including:

    Oxidation: This compound is a product of the oxidation of guanine.

    Reduction: It can be reduced back to its precursor forms under specific conditions.

    Substitution: The amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of pyrimidine, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide has several important applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2,6-diamino-4-oxo-5-formamidopyrimidine involves its recognition and excision by DNA repair enzymes such as formamidopyrimidine DNA glycosylase. This enzyme identifies the damaged base and removes it, creating an apurinic site that is subsequently repaired by other enzymes in the DNA repair pathway .

Comparison with Similar Compounds

Uniqueness: N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide is unique in its specific recognition by formamidopyrimidine DNA glycosylase, which distinguishes it from other oxidative damage products. This specificity makes it a valuable marker for studying oxidative stress and DNA repair mechanisms.

Properties

IUPAC Name

N-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c6-3-2(8-1-11)4(12)10-5(7)9-3/h1-2H,(H,8,11)(H4,6,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRVVLNBSNCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC1C(=NC(=NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928075
Record name (4-Hydroxy-2,6-diimino-1,2,5,6-tetrahydropyrimidin-5-yl)methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133310-38-0
Record name N-(2,6-Diamino-4,5-dihydro-4-oxo-5-pyrimidinyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133310-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-4-hydroxy-5-formamidopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-2,6-diimino-1,2,5,6-tetrahydropyrimidin-5-yl)methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide
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N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide
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N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide
Reactant of Route 4
N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide
Reactant of Route 5
N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide
Reactant of Route 6
N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide

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